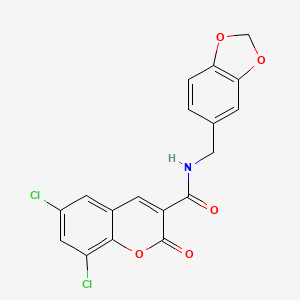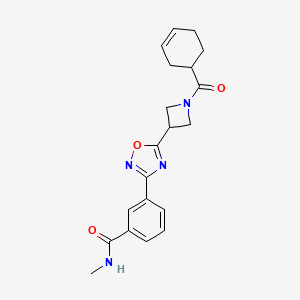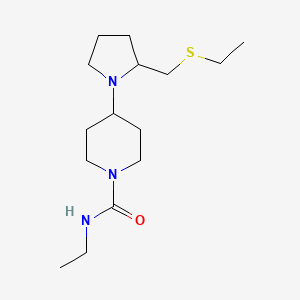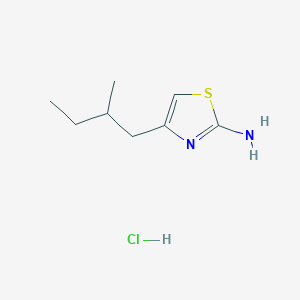![molecular formula C28H24N4O5 B2390417 N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1351780-20-5](/img/no-structure.png)
N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C28H24N4O5 and its molecular weight is 496.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
- Study 1: A compound similar to N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide, MGCD0103, has been identified as a selective inhibitor of histone deacetylases (HDACs) 1-3 and 11. This compound has shown significant anti-cancer activity in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).
Chiroptical Spectroscopy in Drug Development
- Study 2: Enantiomeric compounds related to the specified chemical, used as potential A3 adenosine receptor antagonists, were separated using high-performance liquid chromatography (HPLC). Chiroptical spectroscopies like ORD, ECD, and VCD were applied, highlighting the importance of these techniques in drug development (Rossi et al., 2016).
Synthetic Utility in Organic Chemistry
- Study 3: Research on N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, which are structurally similar to the specified compound, discusses their utility in organic synthesis. These compounds react with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, useful as temporary protecting groups for vicinal diols (Hanessian & Moralioglu, 1972).
Antibacterial and Antifungal Activities
- Study 4: Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, a compound with structural similarities, showed significant antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Nunna et al., 2014).
Development of Imaging Agents
- Study 5: Fluoroethoxy and fluoropropoxy substituted 2-(6-chloro-2-phenyl)imidazo[1,2- a]pyridin-3-yl)- N, N-diethylacetamides, structurally related to the query compound, were synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography (PET), highlighting the utility of such compounds in medical imaging (Fookes et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-acetamidobenzoic acid with 2-amino-3-(2-phenylethyl)-3,4-dihydro[1]benzofuran-5-carboxylic acid, followed by cyclization with acetic anhydride and acetic acid to form the final product.", "Starting Materials": [ "4-acetamidobenzoic acid", "2-amino-3-(2-phenylethyl)-3,4-dihydro[1]benzofuran-5-carboxylic acid", "acetic anhydride", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 4-acetamidobenzoic acid with 2-amino-3-(2-phenylethyl)-3,4-dihydro[1]benzofuran-5-carboxylic acid using a coupling reagent such as EDC or DCC in the presence of a base such as DIPEA or TEA to form the intermediate amide.", "Step 2: Cyclization of the intermediate amide with acetic anhydride and acetic acid in the presence of a catalyst such as DMAP or pyridine to form the final product, N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
Número CAS |
1351780-20-5 |
Fórmula molecular |
C28H24N4O5 |
Peso molecular |
496.523 |
Nombre IUPAC |
N-(4-acetamidophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H24N4O5/c1-18(33)29-20-11-13-21(14-12-20)30-24(34)17-32-25-22-9-5-6-10-23(22)37-26(25)27(35)31(28(32)36)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,29,33)(H,30,34) |
Clave InChI |
LTAAZSHDVNSSCB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2390336.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)

![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)



![2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2390354.png)
![Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate](/img/structure/B2390356.png)
![(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol](/img/structure/B2390357.png)